Product packaging for 1-Methyl-4-phenylpiperazine(Cat. No.:CAS No. 3074-43-9)

1-Methyl-4-phenylpiperazine

Katalognummer: B1295630
CAS-Nummer: 3074-43-9
Molekulargewicht: 176.26 g/mol
InChI-Schlüssel: WQDDXVGJRSTLED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

1-Methyl-4-phenylpiperazine (CAS 3074-43-9) is an organic compound with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol. It is a derivative of 1-phenylpiperazine that has emerged as a promising candidate in pharmaceutical research, particularly for enhancing the oral delivery of macromolecular therapeutics . A significant obstacle in drug development is the poor absorption of large molecules across the intestinal epithelium. Research has identified this compound as an effective intestinal permeation enhancer with a favorable efficacy-to-toxicity profile . Structure-function analyses in Caco-2 models of the intestinal epithelium have demonstrated that this derivative can significantly enhance paracellular permeability while exhibiting lower cytotoxicity compared to the parent compound, 1-phenylpiperazine, and other derivatives . Its mechanism is associated with a transient and reversible decrease in transepithelial electrical resistance (TEER), facilitating the transport of challenging molecules . This compound is for research use only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2 B1295630 1-Methyl-4-phenylpiperazine CAS No. 3074-43-9

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-methyl-4-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-12-7-9-13(10-8-12)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDDXVGJRSTLED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184762
Record name Piperazine, 1-methyl-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3074-43-9
Record name 1-Methyl-4-phenylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3074-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-methyl-4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003074439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 1-methyl-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Derivatization Strategies for 1 Methyl 4 Phenylpiperazine

Established Synthetic Pathways for 1-Methyl-4-phenylpiperazine

The synthesis of this compound is most commonly achieved through the N-arylation of 1-methylpiperazine (B117243). This process involves creating a chemical bond between the nitrogen atom of the piperazine (B1678402) ring and a phenyl group. Several methods are prominent in the literature, including palladium-catalyzed Buchwald-Hartwig amination, copper-catalyzed Ullmann condensation, and nucleophilic aromatic substitution (SNAr) on activated aryl halides. mdpi.com

One of the most direct and frequently cited methods is the reaction between 1-methylpiperazine and an aryl halide, such as chlorobenzene (B131634) or bromobenzene. chemicalbook.com This reaction typically requires a catalyst and a base to proceed efficiently. The Buchwald-Hartwig amination, for example, has become a preferred method for this transformation due to its high efficiency and tolerance for a wide range of functional groups. This reaction involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the amine (1-methylpiperazine) with the aryl halide.

Another established pathway is the reductive amination of a ketone. This would involve reacting aniline (B41778) with a suitable diketone or a protected equivalent, followed by cyclization and subsequent N-methylation. However, the direct arylation of N-methylpiperazine is often more straightforward for this specific compound.

Key Reagents and Reaction Conditions

The success of this compound synthesis hinges on the appropriate selection of reagents and reaction conditions. For palladium-catalyzed cross-coupling reactions, the choice of catalyst, ligand, base, and solvent is critical.

Reaction TypeCatalyst/PromoterLigandBaseSolventTemperature
Buchwald-Hartwig AminationPd₂(dba)₃, Pd(OAc)₂BINAP, XPhos, SPhosNaOtBu, K₃PO₄, Cs₂CO₃Toluene, Dioxane80-120 °C
Ullmann CondensationCuI, Cu₂O1,10-Phenanthroline, L-prolineK₂CO₃, Cs₂CO₃DMF, DMSO100-160 °C
Nucleophilic Aromatic Substitution (SNAr)NoneNoneK₂CO₃, Et₃NDMF, NMPHigh Temperature

Catalysts and Ligands : In Buchwald-Hartwig reactions, palladium sources like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) or palladium(II) acetate (B1210297) (Pd(OAc)₂) are common. They are used in conjunction with bulky, electron-rich phosphine ligands such as BINAP or XPhos, which facilitate the catalytic cycle.

Bases : A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the reaction. Sodium tert-butoxide (NaOtBu) is frequently used in palladium-catalyzed reactions, while potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common in Ullmann condensations and SNAr reactions. nih.govresearchgate.net

Solvents : Anhydrous, aprotic polar solvents are typically used to dissolve the reactants and facilitate the high temperatures often required. Toluene and dioxane are common for Buchwald-Hartwig coupling, while dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are used for Ullmann and SNAr reactions. nih.gov

Temperature : These reactions are generally not performed at room temperature and require heating to proceed at a reasonable rate. Temperatures can range from 80 °C to over 150 °C depending on the specific reactivity of the substrates and the catalytic system employed.

Optimization of Reaction Yields and Purity

Optimizing the synthesis of this compound involves fine-tuning the reaction conditions to maximize product yield and minimize the formation of byproducts. Key factors include the molar ratio of reactants, reaction time, and temperature.

For instance, in a palladium-catalyzed process, carefully controlling the catalyst loading (typically 1-5 mol%) is crucial. Too little catalyst can lead to an incomplete reaction, while too much can be uneconomical and lead to side reactions. The choice of ligand is also paramount; different ligands can dramatically affect reaction rates and yields.

Purification is typically achieved through standard laboratory techniques. After the reaction is complete, the mixture is usually worked up by extraction to remove inorganic salts. The crude product can then be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel to isolate this compound from unreacted starting materials and any potential byproducts, such as diarylated piperazine or products from side reactions of the aryl halide.

Synthesis of this compound Derivatives

The this compound scaffold is a versatile building block for creating a wide array of derivatives. Modifications can be made at several positions, most commonly involving further substitution on the piperazine nitrogen, substitutions on the phenyl ring, or by incorporating the entire moiety into a larger, hybrid molecule.

N-Substitution Modifications of the Piperazine Ring

While the parent compound is this compound, related structures can be synthesized where the methyl group is replaced by other alkyl, benzyl (B1604629), or acyl groups. These syntheses often start with 1-phenylpiperazine (B188723), which serves as a key intermediate. The secondary amine on the piperazine ring is nucleophilic and can be readily modified.

Common N-substitution reactions include:

N-Alkylation : Reacting 1-phenylpiperazine with an alkyl halide (e.g., ethyl iodide, benzyl bromide) in the presence of a base like potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) in a solvent such as DMF or acetonitrile. nih.govresearchgate.net

N-Acylation : Treating 1-phenylpiperazine with an acid chloride or anhydride (B1165640) in the presence of a base to form an amide.

Reductive Amination : Reacting 1-phenylpiperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN).

These methods allow for the introduction of a wide variety of functional groups onto the piperazine nitrogen, creating diverse libraries of compounds. wikipedia.org

Reaction TypeReagentBaseSolventTypical Product
N-AlkylationBenzyl BromideK₂CO₃DMF1-Benzyl-4-phenylpiperazine
N-AcylationAcetyl ChlorideEt₃NCH₂Cl₂1-Acetyl-4-phenylpiperazine
Reductive AminationAcetone, NaBH(OAc)₃Acetic Acid (catalyst)Dichloroethane1-Isopropyl-4-phenylpiperazine

Phenyl Ring Substitutions and their Impact on Synthesis

Introducing substituents onto the phenyl ring creates another major class of derivatives. This can be achieved in two primary ways: by starting with a pre-substituted aryl halide in the initial synthesis or by performing electrophilic aromatic substitution on the this compound molecule itself.

Starting with a substituted raw material, such as 4-fluoro-1-bromobenzene or 2-chloro-1-iodobenzene, is often the more common and controlled approach. The synthetic conditions (e.g., Buchwald-Hartwig or SNAr) must then be adapted to the electronic nature of the substituted ring. nih.gov

Electron-withdrawing groups (e.g., -NO₂, -CF₃, -Cl) on the aryl halide can activate the ring towards nucleophilic aromatic substitution, sometimes allowing the reaction to proceed without a metal catalyst, albeit often under harsh conditions. googleapis.com

Electron-donating groups (e.g., -OCH₃, -CH₃) can make the aryl halide less reactive in SNAr reactions but may improve its reactivity in oxidative addition steps of palladium-catalyzed cycles.

The presence of these substituents can influence reaction rates and may necessitate re-optimization of the synthetic protocol. For example, a synthesis involving an electron-deficient phenyl ring might proceed faster or at a lower temperature compared to one with an electron-rich phenyl ring. nih.gov

Incorporation into Hybrid Molecular Structures

The this compound moiety is a common feature in complex, biologically active molecules and approved pharmaceuticals. mdpi.com In these cases, the moiety is not the final product but a key structural component, or "synthon," that is incorporated into a larger molecular framework.

Synthesis of these hybrid structures often involves multi-step sequences where the this compound unit is attached to another heterocyclic or complex core. For example, a common strategy involves preparing a derivative of this compound that has a reactive functional group, which can then be used to link it to another molecule.

An example is the synthesis of molecules where the phenyl ring is substituted with a carboxylic acid or an amine. This functionalized derivative can then undergo standard amide bond formation or other coupling reactions to be joined with another complex fragment, leading to the final hybrid structure. mdpi.comresearchgate.netresearchgate.net This modular approach is a cornerstone of modern medicinal chemistry, allowing for the systematic exploration of chemical space by combining different molecular building blocks.

Novel Synthetic Methodologies and Innovations in this compound Synthesis

The synthesis of this compound, a key structural motif in various pharmacologically active compounds, has been an area of active research. Innovations in synthetic methodologies have focused on improving efficiency, reducing environmental impact, and accessing specific molecular architectures. These advancements are crucial for both laboratory-scale research and industrial-scale production.

Green Chemistry Approaches

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of N-arylpiperazines, including this compound. The primary goal is to develop methods that are more environmentally benign, safer, and more efficient than traditional approaches. A key focus has been the N-arylation reaction, which forms the critical bond between the phenyl group and the piperazine nitrogen.

Historically, N-arylation reactions often relied on transition metal catalysts, such as those used in Buchwald-Hartwig and Ullmann couplings. googleapis.com While effective, these methods can suffer from drawbacks including the cost of the catalyst, the need for complex ligands, and potential contamination of the final product with residual heavy metals.

Innovations in this area have led to the development of metal-free N-arylation methods. One notable approach involves the use of a strong, non-nucleophilic base to facilitate the reaction between an amine and an unactivated aryl halide. googleapis.com This strategy circumvents the need for a transition metal catalyst entirely. By selecting an appropriate base that can deprotonate the amine without degrading the aryl electrophile, the reaction can proceed with high regio- and chemoselectivity. googleapis.com These metal-free systems align with green chemistry principles by avoiding the use of toxic and expensive heavy metals.

Furthermore, these modern methods can often be performed under significantly milder conditions. Advantages include lower reaction temperatures and shorter reaction times, which contribute to reduced energy consumption and increased process safety. googleapis.com

Table 1: Comparison of Traditional vs. Innovative Green N-Arylation Methodologies for Phenylpiperazine Synthesis.
ParameterTraditional Methods (e.g., Buchwald-Hartwig)Innovative Green Approaches
CatalystPalladium or Copper complexesTypically catalyst-free (base-mediated) googleapis.com
Key ReagentComplex phosphine ligandsStrong, non-nucleophilic bases (e.g., LiHMDS) googleapis.com
TemperatureOften elevated temperatures (e.g., >100-150°C)Milder temperatures (e.g., <120°C) googleapis.com
Environmental ConcernsHeavy metal contamination, ligand wasteAvoidance of heavy metals, simpler reagents googleapis.com

Molecular Interactions and Receptor Binding Profiling of 1 Methyl 4 Phenylpiperazine

Ligand-Receptor Interactions of 1-Methyl-4-phenylpiperazine

Dopaminergic Receptor Interactions

D4 Receptor Affinity

The 4-phenylpiperazine scaffold is a recognized "privileged structure" for biogenic amine receptors, including dopamine (B1211576) receptors. researchgate.netgu.se While specific binding data for this compound at the D4 receptor is not extensively detailed in the reviewed literature, studies on closely related analogs provide significant insights. For instance, replacing a piperidine (B6355638) ring with a piperazine (B1678402) ring in certain chemical series has been shown to maintain high D4 receptor affinity. nih.govacs.org

Structure-activity relationship (SAR) studies reveal that modifications to the phenylpiperazine moiety can tune D4 receptor affinity and selectivity. For example, in one series of compounds, adding a 4-methyl substituent onto a pyridine (B92270) ring attached to the phenylpiperazine scaffold maintained high D4R affinity (Ki = 2.89 nM) and resulted in over 450-fold selectivity over both D2 and D3 receptors. chemrxiv.org Another study found that a fluoroethoxyphenyl derivative of an N-arylpiperazinylmethyl triazole had a Ki value of 14 nM at the D4 receptor, while a fluoropropoxyphenyl homolog showed a Ki of 5.1 nM, indicating that the chemical nature of appendages on the core structure can modulate D4 affinity. researchgate.net

Adrenergic Receptor Interactions

Phenylpiperazine derivatives are known to interact with adrenergic receptors (adrenoceptors), often exhibiting antagonist properties. researchgate.netnih.gov The nature of the substituents on both the phenyl and piperazine rings dictates the affinity and selectivity for different adrenoceptor subtypes. researchgate.netingentaconnect.com

The N-phenylpiperazine structure is a common feature in antagonists of the α1-adrenoceptor. researchgate.net Research on various 1,4-substituted piperazine derivatives shows that many compounds in this class displace [3H]prazosin, a selective α1-adrenoceptor radioligand, with high affinity. ingentaconnect.com For example, a series of 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives displayed Ki values in the low nanomolar range (2.1–13.1 nM) for α1-adrenoceptors. ingentaconnect.com The presence of an o-methoxyphenyl group on the piperazine ring appears to be important for high affinity at α-adrenoceptors. ingentaconnect.comscienceopen.com

Quantitative structure-activity relationship (QSAR) studies on spiroethyl phenyl(substituted)piperazine derivatives have shown that for the α1d receptor, a less bulky group at the 3-position of the phenyl ring and a substituent with low polarizability at the 5-position enhance binding affinity. tandfonline.comtandfonline.com Phenylpiperazine derivatives have been developed as selective α1a-adrenoceptor antagonists, where substitutions on the phenylpiperazine side chain were explored to create compounds with desirable binding profiles. acs.orgnih.gov

Histamine (B1213489) Receptor Interactions (e.g., H3R and H4R)

The interaction of this compound with histamine receptors is less characterized than its interaction with monoamine receptors. However, studies on related structures suggest potential activity. The histamine H3 receptor (H3R) and H4 receptor (H4R) are targets for neurotransmission and immunomodulation, respectively. nih.gov

A series of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine derivatives were synthesized and evaluated as H3R and H4R ligands. nih.gov Within this series, compounds featuring an N-phenylpiperazine moiety, such as LINS01005, showed the highest affinities for the D3 dopamine receptor, suggesting the N-phenyl group is key for affinity at certain receptors, though their histamine receptor affinities were also evaluated. researchgate.net Another study on piperazine derivatives found that while many showed moderate to high affinity for H3 receptors (Ki < 100 nM), the specific contribution of an N-methyl versus other N-substituents was a critical determinant of affinity. ingentaconnect.com For example, 1-methyl-4-(4-methyl-6-(3-thienyl)pyrimidin-2-yl)piperazine was evaluated for H4 receptor binding. core.ac.uk This indicates that the core piperazine structure is amenable to modifications that confer histamine receptor affinity.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a therapeutic target for neuropsychiatric disorders. researchgate.net While direct data on this compound is scarce, research on structurally similar 1-amidino-4-phenylpiperazine derivatives demonstrates potent agonism at the human TAAR1 (hTAAR1). These analogs were developed based on a scaffold simplification strategy from biguanide-based TAAR1 agonists and showed nanomolar EC50 values in functional assays. This suggests that the 4-phenylpiperazine scaffold is a viable backbone for designing TAAR1 agonists.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound and its analogs, these studies have elucidated the structural requirements for affinity and selectivity at various receptors, particularly dopamine and adrenergic receptors. tandfonline.comebi.ac.uk

Impact of Substitutions on Receptor Affinity and Selectivity

Modifications to the this compound scaffold have profound effects on receptor binding and selectivity. Key areas of modification include the phenyl ring, the piperazine ring itself, and the N-methyl group.

Phenyl Ring Substitutions: Substitutions on the phenyl ring are a critical determinant of receptor affinity and selectivity.

Dopamine Receptors: For D2/D3 receptors, introducing substituents on the phenyl ring of the N-phenylpiperazine moiety leads to a wide range of affinities and selectivities. nih.gov For example, a 2-methoxyphenyl substituent can enhance D3 receptor affinity approximately 3-fold compared to an unsubstituted phenyl ring, though it may also increase D2 affinity, thereby reducing D2/D3 selectivity. acs.orgnih.gov In contrast, a 2,3-dichloro substitution often results in the highest D3 affinity, reaching subnanomolar levels. acs.orgnih.gov The presence of electron-donating methyl groups at the 3 and 5 positions can also increase affinity for 5-HT1A receptors. nih.gov

Adrenergic Receptors: For α1-adrenoceptors, substitutions on the phenyl ring also play a key role. A QSAR study found that for α1d receptor affinity, a less bulky group at the 3-position and a substituent with low polarizability and a negative resonance effect at the 5-position were advantageous. tandfonline.comtandfonline.com In another series, ortho-substituted phenyl derivatives were found to be more effective for certain biological activities. tandfonline.com

Piperazine Ring and N-Substituent Modifications:

Piperazine Ring: Introducing a methyl group directly onto the piperazine ring creates a chiral center, and the resulting stereoisomers can exhibit distinct receptor selectivity. nih.gov For example, methylation at the C2 position of the piperazine ring had selective effects on α7 or α9/α10 nicotinic acetylcholine (B1216132) receptor activity, whereas methylation at the C3 position greatly reduced activity. nih.gov

N-Substituent: The N-substituent on the piperazine (the methyl group in this compound) is crucial. In a series of 1-phenyl-4-[ω-(α- or β-tetralinyl)alkyl]piperazines, the length of the N-alkyl chain significantly influenced 5-HT1A receptor affinity, with a three-membered chain showing the highest affinity. acs.org In studies on β1-adrenergic receptors, the installation of a methyl group at the 4-position of a quinoline (B57606) fragment attached to a piperazine yielded a compound with approximately 25-fold greater affinity than the unsubstituted parent compound. acs.org

The data below summarizes the binding affinities of various phenylpiperazine analogs, illustrating the impact of substitutions.

Table 1: Binding Affinities (Ki, nM) of Phenylpiperazine Analogs at Dopamine Receptors

CompoundSubstitutionD2 Ki (nM)D3 Ki (nM)D4 Ki (nM)Reference
Analog 12,3-dichlorophenyl4331.1- nih.gov
Analog 22-methoxyphenyl483.5- nih.gov
Analog 3unsubstituted phenyl4559.8- nih.gov
Analog 44-methyl-pyridin-2-yl-piperazine>1300>13002.89 chemrxiv.org
Analog 5fluoroethoxyphenyl-triazole--14 researchgate.net
Analog 6fluoropropoxyphenyl-triazole--5.1 researchgate.net

Table 2: Binding Affinities (Ki, nM) of Phenylpiperazine Analogs at Adrenergic Receptors

CompoundSubstitutionα1 Ki (nM)α2 Ki (nM)Reference
Analog 71-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine2.4341.1 ingentaconnect.com
Analog 81-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine2.1128.2 ingentaconnect.com
Analog 91-[3-(2-chlorophenoxy)propyl]-4-(2-methoxyphenyl)piperazine13.1212.3 ingentaconnect.com

Conformational Analysis and its Role in Binding

The three-dimensional structure, or conformation, of a molecule is critical in determining its interaction with biological receptors. For arylpiperazine derivatives, a key conformational feature is the orientation of the phenyl ring relative to the piperazine moiety. nih.gov This orientation significantly influences the molecule's ability to fit within the receptor's binding site and establish favorable interactions. nih.gov

Computational Approaches to Ligand-Receptor Dynamics

Computational chemistry provides powerful tools to simulate and predict how a ligand like this compound interacts with its biological targets. These in silico techniques, including molecular docking and quantum chemical calculations, offer insights into the binding process at an atomic level, guiding the design of new and more effective molecules. researchgate.net

Molecular Docking and Simulation Studies

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. researchgate.net This technique is instrumental in understanding the interactions between a drug candidate and its protein target. researchgate.netresearchgate.net For phenylpiperazine derivatives, docking studies have been employed to elucidate their binding modes with various receptors, including the sigma-1 receptor (S1R), dopamine receptors, and the human trace amine-associated receptor 1 (hTAAR1). nih.govnih.govmdpi.comnih.gov

In studies of S1R ligands, docking analyses are performed to decipher the binding mode of promising compounds. nih.govrsc.org These simulations often reveal that the phenylpiperazine moiety is involved in crucial interactions within the receptor's binding pocket. nih.gov For example, the phenylpiperazine part of some molecules can slide between nucleic acid bases, engaging in π-π stacking interactions. nih.gov Furthermore, molecular dynamics simulations, which study the movement of atoms and molecules over time, can reveal the stability of these interactions and identify the key amino acid residues involved. nih.govnih.govrsc.org These computational studies have helped to suggest that phenylpiperazine compounds share similar pharmacophoric elements with other well-known ligands of the same receptor. nih.gov

The table below summarizes common interactions for phenylpiperazine derivatives revealed through docking studies.

Interaction TypeDescriptionInteracting Residues (Examples)Source(s)
π-π Stacking Non-covalent interaction between aromatic rings. The phenyl ring of the ligand interacts with aromatic amino acids in the receptor.Phenylalanine, Tyrosine, Tryptophan mdpi.comnih.gov
Hydrogen Bonds An electrostatic attraction between a hydrogen atom and an electronegative atom like oxygen or nitrogen.Aspartic Acid, Serine, Glycine nih.govnih.gov
Van der Waals Weak, short-range electrostatic attractions between uncharged molecules.Aromatic and aliphatic residues mdpi.com
π-Sulfur Interaction between an aromatic ring and a sulfur-containing amino acid.Methionine nih.gov
Salt Bridge A combination of hydrogen bonding and electrostatic interactions between charged residues.Aspartic Acid (conserved in TAAR1) mdpi.com

Quantum Chemical Calculations (e.g., HOMO-LUMO Analysis)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. researchgate.nettjpr.org A key aspect of this analysis is the study of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com

The HOMO represents the ability of a molecule to donate electrons, acting as an electron donor, while the LUMO represents its ability to accept electrons. researchgate.netmdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (Eg), is a critical parameter for describing molecular reactivity and kinetic stability. mdpi.com A smaller energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating charge transfer within the molecule or with other molecules. tjpr.orgmdpi.com

For phenylpiperazine derivatives, HOMO-LUMO analysis helps to understand their chemical reactivity and potential for biological activity. tjpr.org In one study on a phenylpiperazine derivative, the HOMO was found to be localized mainly on the benzene (B151609) rings, while the LUMO was centered on other parts of the molecule. tjpr.org This distribution of electron density is crucial for determining the electrophilic and nucleophilic sites responsible for intermolecular interactions. researchgate.netmdpi.com

The table below shows examples of calculated HOMO-LUMO energy gaps for related phenylpiperazine compounds.

CompoundHOMO (eV)LUMO (eV)Energy Gap (Eg) (eV)Computational MethodSource(s)
2-(3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione-0.17944-0.091620.08782DFT/B3LYP/6-31G(d,p) tjpr.org
Bis(4-phenylpiperazin-1-ium) oxalate (B1200264) dihydrate-5.9802-3.41142.5688DFT/B3LYP/6-31G(d) mdpi.com

Note: The absolute values and the magnitude of the energy gap can vary significantly based on the specific derivative and the computational method used.

Biological Activities and Pharmacological Effects of 1 Methyl 4 Phenylpiperazine

Neuropharmacological Activities

The neuropharmacological profile of compounds related to 1-methyl-4-phenylpiperazine is diverse, ranging from profound neurotoxicity to potential therapeutic effects such as neuroprotection, antidepressant, and anxiolytic-like activities. The specific effects are highly dependent on the precise chemical structure. The pyridinium (B92312) ion form, MPP+, is a potent neurotoxin that selectively damages dopaminergic neurons. nih.govnih.gov In contrast, other derivatives of phenylpiperazine are explored for their modulatory effects on neurotransmitter systems, such as the serotonergic system, which are relevant to mood and anxiety disorders. researchgate.netnih.govnih.gov

While 1-methyl-4-phenylpyridinium (MPP+) is itself a neurotoxin, it serves as a critical tool in studies aimed at identifying and characterizing neuroprotective agents. Various compounds have been shown to exert protective effects against MPP+-induced neuronal damage. For instance, studies have investigated natural compounds like piperine (B192125), an alkaloid, for its ability to mitigate MPP+ toxicity. Research in PC12 cells demonstrated that piperine could reduce MPP+-induced nuclear damage, changes in mitochondrial membrane permeability, and the formation of reactive oxygen species. nih.gov

In an animal model of Parkinson's disease induced by the precursor MPTP, piperine treatment was found to protect dopaminergic neurons. nih.gov This protection is attributed to its antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. nih.gov Similarly, the MAO-inhibiting antidepressant phenelzine (B1198762) has been studied for its neuroprotective properties against toxins like MPP+. nih.gov These studies utilize the toxic effects of MPP+ to screen for and validate the efficacy of potential neuroprotective therapies for neurodegenerative diseases.

The discovery that 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) induces parkinsonism in humans led to the development of widely used animal models of Parkinson's disease. nih.govnih.gov MPTP itself is not the toxic agent; it is a prodrug that, once it crosses the blood-brain barrier, is metabolized by the enzyme monoamine oxidase-B (MAO-B) in astrocytes into the toxic cation 1-methyl-4-phenylpyridinium (MPP+). nih.govmdpi.com

MPP+ is then selectively taken up by dopaminergic neurons through the dopamine (B1211576) transporter (DAT). nih.govresearchgate.net This selective accumulation within dopamine-producing neurons of the substantia nigra is what leads to the specific degeneration of the nigrostriatal pathway, mimicking a key pathological feature of Parkinson's disease. nih.govnih.gov This neurotoxic specificity makes the MPTP/MPP+ model invaluable for studying the disease's pathogenesis and for evaluating potential therapeutic interventions. researchgate.netnih.gov While MPP+ is most toxic to dopaminergic neurons, direct injection into other brain regions can also damage noradrenergic and serotonergic neurons. nih.gov

The neurotoxicity of 1-methyl-4-phenylpyridinium (MPP+) is a multi-step process.

Metabolic Activation : The parent compound, MPTP, is oxidized by MAO-B in glial cells to produce MPP+. mdpi.com

Selective Uptake : MPP+ is released into the extracellular space and then actively transported into dopaminergic neurons via the dopamine transporter (DAT). This transporter-mediated uptake is a crucial factor for its selective toxicity. nih.govmdpi.com

Mitochondrial Accumulation : Once inside the neuron, MPP+ is actively concentrated within the mitochondria, driven by the mitochondrial membrane's electrical gradient. nih.govresearchgate.net

Inhibition of Mitochondrial Respiration : Inside the mitochondria, MPP+ potently inhibits Complex I (NADH dehydrogenase) of the electron transport chain. nih.govnih.gov

Cell Death Cascade : This inhibition leads to a cascade of catastrophic events, including a severe drop in ATP production, increased production of reactive oxygen species (ROS) leading to oxidative stress, and ultimately, neuronal cell death. nih.govnih.govcurehunter.com

Mechanism StepDescriptionKey Molecules Involved
Metabolic ConversionThe precursor MPTP is converted to the active toxin MPP+.MPTP, Monoamine Oxidase-B (MAO-B)
Neuronal UptakeMPP+ is selectively transported into dopamine neurons.Dopamine Transporter (DAT)
Mitochondrial SequestrationMPP+ is actively concentrated within the mitochondria.Mitochondrial Membrane Potential
Inhibition of Complex IMPP+ blocks the first enzyme complex of the electron transport chain.NADH Dehydrogenase
Energy Depletion & Oxidative StressInhibition of respiration leads to ATP depletion and ROS generation.ATP, Reactive Oxygen Species (ROS)
Cell DeathThe culmination of cellular dysfunction leads to apoptosis/necrosis.Caspases, Apoptotic Factors

The primary intracellular target of 1-methyl-4-phenylpyridinium (MPP+) is the mitochondrion. nih.gov Its accumulation in this organelle leads to profound mitochondrial dysfunction. The most well-characterized effect is the potent inhibition of Complex I of the electron transport chain. nih.govnih.gov This action disrupts the process of oxidative phosphorylation, leading to a critical depletion of cellular ATP and subsequent energy failure. nih.govcurehunter.com

Beyond inhibiting respiration, MPP+ has other detrimental effects on mitochondrial function. It has been shown to increase the production of reactive oxygen species, contributing to oxidative stress and cellular damage. nih.gov Furthermore, studies indicate that MPP+ can selectively inhibit the replication of mitochondrial DNA (mtDNA) without affecting nuclear DNA, which can further impair mitochondrial biogenesis and function over time. nih.gov This multifaceted assault on mitochondrial integrity is central to the neurotoxic mechanism of MPP+ and the resulting cell death. nih.gov

While MPP+ is known for its neurotoxicity, the broader class of phenylpiperazine compounds has been a rich source for the development of drugs with antidepressant properties. drugs.com These derivatives often exert their effects by interacting with the serotonergic system. researchgate.net

For example, studies on novel arylpiperazine derivatives have demonstrated antidepressant-like activity in preclinical models like the forced swim test (FST) and tail suspension test (TST) in mice. nih.gov The effects of these compounds were often reversed by antagonists of the 5-HT1A serotonin (B10506) receptor, indicating that this receptor is a key mediator of their antidepressant-like action. researchgate.netnih.gov Another derivative, PPMP, was found to induce an antidepressant-like effect and increase hippocampal levels of Brain-Derived Neurotrophic Factor (BDNF) after chronic administration. researchgate.net This suggests that, separate from the toxic pyridinium structure, the phenylpiperazine scaffold can be modified to create compounds with therapeutic potential for depression. nih.gov

Compound Class/ExampleObserved Antidepressant-Like EffectProposed Mechanism of Action
Arylpiperazine derivatives (e.g., 4p, 3o)Reduced immobility time in FST and TST. nih.govInteraction with 5-HT1A and 5-HT2C receptors. nih.gov
Phenylpiperazine derivative LQFM005Decreased immobility time in the forced swimming test. researchgate.netPutative activation of 5-HT1A receptors. researchgate.net
PPMPAntidepressant-like effect and increased hippocampal BDNF. researchgate.netInvolvement of serotonergic and catecholaminergic systems. researchgate.net
Phenylpiperazine derivative LQFM192Demonstrated potential antidepressant-like activity. nih.govMediated through the serotonergic system. nih.gov

In addition to antidepressant properties, many phenylpiperazine derivatives have been shown to possess anxiolytic-like effects. These activities are often evaluated in animal models such as the elevated plus-maze (EPM) and the open field test (OFT). researchgate.netnih.gov The compound LQFM005, for instance, increased the time mice spent in the open arms of the EPM, an indicator of reduced anxiety. researchgate.net This effect was abolished by a 5-HT1A antagonist, again highlighting the importance of this receptor. researchgate.net

Other research has shown that the anxiolytic-like activity of some phenylpiperazine derivatives may be mediated by multiple neurotransmitter systems. For example, the effects of compound LQFM192 were blocked not only by serotonergic antagonists but also by flumazenil, which blocks the benzodiazepine (B76468) site of the GABAA receptor. nih.gov This indicates a mechanism of action that involves both the serotonergic and GABAergic systems, which are both critically involved in the regulation of anxiety. nih.gov

Psychoactive Properties

The psychoactive profile of the phenylpiperazine class, to which this compound belongs, is primarily defined by its interaction with monoamine neurotransmitter systems. Phenylpiperazine (PP) and its analogues are known to function as monoamine releasing agents (MRAs), inducing the release of neurotransmitters such as serotonin (5-HT), dopamine (DA), and norepinephrine (B1679862) (NE) from presynaptic neurons. nih.govwikipedia.org This action increases the extracellular concentration of these monoamines, thereby enhancing neurotransmission. wikipedia.org

The mechanism involves the reversal of monoamine transporters (MATs), such as the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). nih.govwikipedia.org Instead of their usual function of reuptake, these transporters begin to efflux the neurotransmitters from the cytoplasm into the synapse. nih.gov

Research on the parent compound, 1-phenylpiperazine (B188723) (1-PP), shows it acts as a monoamine releasing agent with EC₅₀ values of 186 nM for norepinephrine, 880 nM for serotonin, and 2,530 nM for dopamine. wikipedia.org This indicates a modest selectivity for norepinephrine release. wikipedia.org Derivatives such as 1-(3-chlorophenyl)-piperazine (mCPP) are also known to elevate synaptic serotonin concentrations by reversing the normal transport activity of hSERT. nih.gov These properties classify many phenylpiperazine derivatives as psychoactive substances, with some having been investigated for therapeutic applications in central nervous system disorders. nih.gov

Antimicrobial Activities

Derivatives of this compound have been the subject of extensive research for their potential antimicrobial applications, demonstrating a broad spectrum of activity.

Antibacterial Efficacy

The piperazine (B1678402) scaffold is a key feature in many compounds developed for antibacterial purposes. nih.gov Studies on various N-phenylpiperazine derivatives have shown inhibitory activity against a range of bacterial pathogens. For instance, a series of ten new 1-(4-nitrophenyl)piperazine (B103982) derivatives were synthesized and tested for their effects. nih.gov While most showed moderate effects, specific derivatives demonstrated notable activity against Mycobacterium kansasii and Mycobacterium marinum, with Minimum Inhibitory Concentration (MIC) values as low as 15.0 µM. nih.gov

Another study focusing on new Mannich bases synthesized from piperazine derivatives found significant activity against Gram-positive bacteria, particularly staphylococci (Staphylococcus epidermidis, Staphylococcus aureus), Micrococcus luteus, and Bacillus species. nih.gov Certain derivatives also showed efficacy against Gram-negative bacteria from the Enterobacteriaceae family. nih.gov The research underscores that modifications to the phenylpiperazine structure, such as the addition of a nitrophenyl group, can enhance antibacterial activity. nih.gov

Derivative TypeBacterial StrainActivity (MIC)
1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichlorideM. kansasii15.0 µM
1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichlorideM. marinum15.0 µM
1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichlorideM. kansasii15.4 µM
Mannich Base Derivative with 4-nitrophenyl moietyS. aureus, B. cereus, E. coli, K. pneumoniae125–500 µg/mL

Antifungal Properties

The antifungal potential of phenylpiperazine derivatives has also been well-documented. Research has shown that these compounds can be effective against various fungal pathogens, including clinically relevant Candida species. nih.govijbpas.com

In a study of novel Mannich bases, all tested piperazine derivatives exhibited high fungistatic activity against Candida species, with particularly strong results against Candida parapsilosis. nih.gov MIC values for the most active compounds against C. parapsilosis ranged from 0.49 µg/mL to 0.98 µg/mL. nih.gov Similarly, tests on 1-(4-nitrophenyl)piperazine derivatives showed that one compound had the highest activity against Fusarium avenaceum, with an MIC of 14.2 µM. nih.gov The introduction of specific substituents onto the core structure appears crucial for enhancing antifungal potency. mdpi.com

Derivative TypeFungal StrainActivity (MIC)
Mannich Base Derivative (PG7)C. parapsilosis0.49 µg/mL
Mannich Base Derivative (PG8)C. parapsilosis0.98 µg/mL
1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichlorideF. avenaceum14.2 µM

Antitrypanosomal Activities

Derivatives incorporating the this compound moiety have emerged as promising candidates for the treatment of Human African trypanosomiasis (HAT), or sleeping sickness, a fatal disease caused by Trypanosoma brucei. nih.govescholarship.org Research has focused on novel 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives, which have demonstrated potent antitrypanosomal activity. nih.govescholarship.org

In one study, several analogues showed activity in the sub-micromolar range. nih.gov Specifically, compound 32 exhibited an in vitro EC₅₀ value of 0.5 µM against Trypanosoma brucei rhodesiense. escholarship.orgescholarship.org Other derivatives with 4-bromo and 4-chloro substitutions on the aryl A-ring also proved beneficial, with EC₅₀ values of 0.9 µM and 0.6 µM, respectively. escholarship.org These findings highlight the potential of this chemical class for further preclinical development as antitrypanosomal agents. nih.govescholarship.org

DerivativeTarget OrganismActivity (EC₅₀)
Compound 32 (Arylpyrimidine derivative)T. b. rhodesiense0.5 µM
Compound 33 (4-Cl substituted A-ring)T. b. rhodesiense0.6 µM
Compound 30 (4-Br substituted A-ring)T. b. rhodesiense0.9 µM
Compound 27 (3-Cl substituted A-ring)T. b. rhodesiense1.7 µM
Compound 13 (Phenyl A-ring)T. b. rhodesiense2.8 µM

Anti-inflammatory Properties

Phenylpiperazine derivatives have been investigated for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. nih.govrsc.org The COX-2 isoenzyme is inducible and is considered a key source of prostaglandins (B1171923) during inflammation. nih.gov Selective inhibition of COX-2 is a major target for anti-inflammatory drug development. nih.govmdpi.com

A study on 1-((2,3-dihydrobenzo[b] nih.govosti.govdioxin-6-yl)methyl)-4-substituted-phenylpiperazine derivatives identified them as new and selective ligands for COX-2. nih.gov One particular compound, 3k , exhibited the best anti-inflammatory activity among the eleven compounds designed in the study. nih.gov In another study, benzhydrylpiperazine-based derivatives were evaluated as dual COX-2/5-LOX inhibitors. rsc.org Compound 9d , with a 4-Cl substitution, showed promising inhibition of COX-2 with an IC₅₀ of 0.25 ± 0.03 μM, which was more potent than the standard drug celecoxib. rsc.org This compound also demonstrated significant anti-inflammatory response in an animal model by inhibiting pro-inflammatory mediators like PGE2, IL-6, and TNF-α. rsc.org

Anticancer Activities

The anticancer potential of this compound derivatives has been explored against various human cancer cell lines. nih.govresearchgate.net The piperazine ring is a structural component of several notable anticancer drugs. nih.gov

Research into a series of methyl piperazine incorporated phenyl benzamide (B126) and phenyl methanone (B1245722) derivatives revealed promising cytotoxic activity. researchgate.net One compound, A-11 , was found to be particularly active, showing greater cytotoxicity than the standard drug gefitinib (B1684475) against certain cell lines. It registered an IC₅₀ value of 5.71 µM against the A-549 (lung adenocarcinoma) cell line and 4.26 µM against the HCT-116 (colon carcinoma) cell line. researchgate.net

Another study repurposed antiviral piperazine-derived compounds and tested their selective cytotoxicity against MCF7 breast cancer cells. nih.gov Several of these compounds showed high selective anticancer activity against breast cancer cells and were also tested against the A549 lung cancer cell line. nih.gov Furthermore, research on benzhydrylpiperazine derivatives that inhibit COX-2 also demonstrated anticancer potential against A549, COLO-205, and MIA-PA-CA-2 human cancer cell lines. rsc.org

DerivativeCancer Cell LineActivity (IC₅₀)
Compound A-11 (Phenyl methanone derivative)HCT-116 (Colon Carcinoma)4.26 µM
Compound A-11 (Phenyl methanone derivative)A-549 (Lung Adenocarcinoma)5.71 µM
Compound A-11 (Phenyl methanone derivative)MIAPaCa-2 (Pancreatic Carcinoma)31.36 µM
Thiouracil amide derivativesMCF7 (Breast Cancer)18.23 to 100 µM
4-piperazinyl-quinoline-isatin derivativesMCF7 & MDA-MB468 (Breast Cancer)10.34–66.78 µM

Permeation Enhancement Properties

This compound has been identified as a potent derivative among a series of phenylpiperazine compounds studied for their utility as intestinal permeation enhancers. nih.gov As part of the broader category of piperazine derivatives, it is recognized for its ability to modulate epithelial structures, leading to an increase in the absorption of macromolecular drugs. acs.orgnih.gov Studies using Caco-2 cell monolayers, a model for the intestinal epithelium, have demonstrated that this compound can significantly enhance the permeability of fluorescent markers, in some cases over 100-fold. nih.gov This compound has shown promising enhancement capabilities with lower cytotoxicity compared to the parent compound, 1-phenylpiperazine. nih.govresearchgate.net

Intestinal Permeation Enhancement Mechanisms

The mechanism by which this compound enhances intestinal permeation involves a multi-faceted interaction with the epithelial barrier. It acts transiently to disrupt the intestinal epithelium, thereby facilitating the passage of poorly permeable molecules. nih.gov The process is complex, involving direct effects on cellular structures and signaling pathways that regulate intercellular junctions. acs.orgnih.gov

This compound exerts its effects by directly altering the physical structure of epithelial cell monolayers. acs.orgnih.gov Live-cell imaging studies on the NRK-52E epithelial cell line have shown that piperazine derivatives, including this compound, induce a dose-dependent, significant reorganization of the monolayer. acs.org This modulation of epithelial architecture is a key component of its function as a permeation enhancer. acs.orgnih.gov The mechanism appears to involve an increase in myosin-mediated contraction which is followed by the disruption of cell-cell contacts. acs.org

The enhancement of paracellular transport is largely governed by the modulation of tight junctions, the protein complexes that seal the space between adjacent epithelial cells. While this compound ultimately increases paracellular flux, research indicates its initial impact is on other junctional components. acs.org Studies have revealed that cytoskeletally-attached cadherin junctions are disrupted before the tight junctions are affected. acs.orgnih.gov This suggests a sequence of events where the initial loss of cell-cell adhesion via cadherins precedes the opening of the more apical tight junctions. However, one study noted that in isolated rat colonic mucosae, this compound did not produce a significant decrease in transepithelial electrical resistance (TEER) or an increase in the permeability of the paracellular marker mannitol, unlike other tested piperazines like 1-phenylpiperazine. researchgate.net

Table 1: Summary of Research Findings on the Permeation Enhancement Effects of this compound

Experimental ModelKey Parameter MeasuredObserved Effect of this compoundReference
Caco-2 Cell MonolayersPermeability of CalceinOver 100-fold enhancement in permeability. nih.gov
NRK-52E Epithelial CellsMyosin Force GenerationIncreased myosin-mediated contraction. acs.orgnih.gov
NRK-52E Epithelial CellsCell Junction IntegrityDisruption of cadherin junctions occurs before tight junctions. acs.org
Isolated Rat Colonic MucosaeTransepithelial Electrical Resistance (TEER) & Mannitol PermeabilityReported as being without significant effect in this specific model. researchgate.net

Other Investigated Biological Activities

Beyond its role as a permeation enhancer, the phenylpiperazine scaffold is a common motif in compounds with diverse pharmacological activities. While research specifically detailing other activities of this compound is limited, the broader class of phenylpiperazine derivatives has been explored for various therapeutic applications. For instance, certain phenylpiperazine-based compounds have been discovered to be potent, orally active growth hormone secretagogues. nih.gov Additionally, novel phenylpiperazine derivatives have been synthesized and evaluated for potential anticancer activity, with some showing the ability to induce apoptosis in cancer cells and interact with DNA and topoisomerase II. nih.gov The parent compound, 1-phenylpiperazine, is known to act as a monoamine releasing agent, affecting norepinephrine, serotonin, and dopamine levels. wikipedia.org

Therapeutic Potential and Drug Discovery Implications

1-Methyl-4-phenylpiperazine as a Lead Compound for Drug Development

This compound has been identified as a promising lead compound in drug discovery. A lead compound is a chemical that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the target better. The interest in this compound stems from its diverse biological activities, which include potential neuroprotective and neurotoxic effects, as well as antipsychotic, anti-anxiety, and anti-inflammatory properties. ontosight.ai

The structure-activity relationship (SAR) of phenylpiperazine derivatives is a key area of investigation. SAR studies explore how the chemical structure of a compound influences its biological activity. For instance, research has shown that substitutions on the phenyl ring of phenylpiperazine derivatives can significantly alter their toxicity and efficacy. Specifically, aliphatic substitutions, such as the methyl group in this compound, have been found to result in lower toxicity compared to the parent compound, 1-phenylpiperazine (B188723). nih.gov In contrast, substitutions like hydroxyl or primary amine groups on the phenyl ring have been shown to increase toxicity. nih.govresearchgate.net

The pharmacological profile of this compound and its analogs is broad. They have been investigated for their effects on various receptor systems in the central nervous system, including dopamine (B1211576), serotonin (B10506), and GABA receptors. acs.org This multi-target potential makes the this compound scaffold an attractive starting point for developing drugs for complex neurological and psychiatric disorders. acs.orgnih.gov

One notable application of this compound is as an intestinal permeation enhancer, which can improve the absorption of other drugs. nih.govresearchgate.net This property is particularly valuable for the oral delivery of macromolecular therapeutics that would otherwise have poor bioavailability. nih.govresearchgate.net

Table 1: Structure-Activity Relationship Highlights of Phenylpiperazine Derivatives
Substitution on Phenyl RingEffect on ToxicityEffect on Efficacy (Permeation Enhancement)Reference
Aliphatic (e.g., methyl group)Lower toxicity compared to 1-phenylpiperazineComparable to 1-phenylpiperazine nih.gov
Hydroxyl or Primary AmineSignificantly increased toxicityNot specified nih.govresearchgate.net

Development of Novel Therapeutic Agents based on this compound Scaffold

The this compound scaffold has been extensively utilized in the development of novel therapeutic agents targeting a variety of diseases. The versatility of the piperazine (B1678402) ring allows for the synthesis of large libraries of compounds with diverse pharmacological activities. tandfonline.comnih.gov

One significant area of research is the development of antipsychotic drugs. For example, researchers have designed and synthesized derivatives of 1-phenylpiperazine with the aim of creating compounds with mixed dopamine D2 and serotonin 5-HT1A receptor affinity, similar to the atypical antipsychotic clozapine. acs.orgacs.org By modifying the substituents on the phenyl ring and the linker between the piperazine and another aromatic system, scientists have been able to fine-tune the receptor binding profiles of these new molecules. acs.orgnih.gov For instance, the introduction of a methoxy (B1213986) group at the ortho position of the phenyl ring was found to increase the affinity for both D2 and 5-HT1A receptors. acs.org

The this compound scaffold has also been incorporated into compounds designed to treat neurodegenerative diseases. ontosight.ai Furthermore, derivatives have been explored for their potential as anti-inflammatory agents and for their activity against various pathogens. ontosight.aibohrium.comjst.go.jp For example, a series of 1-amidino-4-phenylpiperazine derivatives were synthesized and shown to be potent agonists at the human TAAR1 receptor, a target for innovative therapies in different pharmacological settings. mdpi.com

In the field of oncology, arylpiperazine derivatives are being investigated as potential anti-cancer agents. mdpi.com The lead compound in one study, which contained a phenyl ring at the 4-position of the piperazine, demonstrated strong cytotoxic activity against prostate cancer cells. mdpi.com

The development of these novel agents often involves multi-step synthetic routes, including techniques like Buchwald-Hartwig amination, aromatic nucleophilic substitution, and reductive amination to introduce the piperazine moiety. mdpi.com

Table 2: Examples of Therapeutic Agents Developed from the Phenylpiperazine Scaffold
Derivative ClassTherapeutic TargetExample of ModificationDesired OutcomeReference
1-[(1,2-Diphenyl-1H-4-imidazolyl)methyl]-4-phenylpiperazinesDopamine D2 and Serotonin 5-HT1A receptorsIntroduction of ortho-methoxy group on the phenyl ringIncreased receptor affinity for antipsychotic potential acs.orgacs.org
1-Amidino-4-phenylpiperazine derivativesHuman TAAR1 receptorReplacement of a biguanide (B1667054) chain with an amidino moietyPotent agonism for potential new therapies mdpi.com
Arylpiperazine derivativesAndrogen receptorPhenyl ring at the 4-position of piperazineCytotoxic activity against prostate cancer cells mdpi.com
1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivativesMites (acaricidal activity)Substitution at the N-4 position of the piperazine ringEnhanced acaricidal activity bohrium.comjst.go.jpjst.go.jp

Strategies for Enhancing Bioavailability and Efficacy

A significant challenge in drug development is ensuring that a new therapeutic agent can reach its target in the body in sufficient concentrations to be effective. This involves optimizing the compound's bioavailability and efficacy. For drugs based on the this compound scaffold, several strategies are employed to achieve this.

One key area of focus is the use of this compound and its derivatives as permeation enhancers. nih.govacs.org These compounds have been shown to increase the permeability of epithelial cell monolayers, which could facilitate the oral absorption of other drugs. nih.govacs.orgresearchgate.net The mechanism of action appears to involve an increase in myosin-mediated contraction within the cells, followed by a disruption of cell-cell contacts. nih.govacs.org This transient opening of the epithelial barrier can allow for the passage of larger drug molecules that would otherwise be unable to cross. researchgate.netresearchgate.net

In addition to its role as a permeation enhancer, the this compound scaffold itself can be modified to improve the bioavailability and efficacy of the resulting drug. The physicochemical properties of the piperazine moiety, such as its solubility and basicity, can be modulated by adding different substituents to the nitrogen and carbon atoms of the ring. tandfonline.com This allows for the fine-tuning of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

For example, in the development of new antipsychotics, researchers have systematically altered the length of the spacer between the phenylpiperazine group and another part of the molecule. nih.gov This "homologation strategy" was successful in increasing the affinity of the new compounds for the target serotonin 5-HT2A receptor by 3- to 10-fold, without significantly affecting their affinity for other receptors. nih.gov

Furthermore, the synthesis of prodrugs is another strategy that can be employed. A prodrug is an inactive compound that is converted into an active drug in the body. This approach can be used to overcome issues with poor solubility, stability, or absorption.

Addressing Challenges in Drug Discovery (e.g., Toxicity Profiles)

While the this compound scaffold holds great promise, there are several challenges that need to be addressed during the drug discovery process, with toxicity being a primary concern.

The parent compound, 1-phenylpiperazine, and some of its derivatives have been shown to have toxic effects. nih.gov Therefore, a key aspect of developing new drugs from this scaffold is to modify the structure to reduce toxicity while maintaining or improving efficacy. As mentioned earlier, SAR studies have been instrumental in this regard. Research has demonstrated that aliphatic substitutions on the phenyl ring, as seen in this compound, can lead to a more favorable toxicity profile compared to other types of substitutions. nih.govresearchgate.net Specifically, this compound has been shown to have lower toxicity than 1-phenylpiperazine. nih.govresearchgate.netresearchgate.net

Another challenge is the potential for off-target effects. The ability of phenylpiperazine derivatives to interact with multiple receptors can be advantageous, but it can also lead to unwanted side effects. acs.org Careful design and screening of new compounds are necessary to ensure selectivity for the desired target.

The metabolic stability of new drug candidates is also a critical consideration. The way a drug is metabolized in the body can significantly impact its efficacy and toxicity. Understanding the metabolic pathways of this compound and its derivatives is essential for designing compounds with improved pharmacokinetic properties.

Finally, the chemical stability of the drug molecule itself is important. isaacpub.org Degradation of the drug can lead to a loss of efficacy and the formation of potentially toxic byproducts. isaacpub.org Stability studies are therefore a crucial part of the drug development process. isaacpub.org

Future Research Directions in this compound Research

The field of this compound research continues to evolve, with several exciting avenues for future investigation.

One key area of focus will be the continued exploration of the this compound scaffold to develop novel therapeutic agents for a wider range of diseases. ontosight.ai This will involve the synthesis and screening of new libraries of compounds with diverse chemical modifications. The goal will be to identify new lead compounds with improved potency, selectivity, and safety profiles.

Further research is also needed to fully elucidate the mechanisms of action of this compound and its derivatives. ontosight.ai A deeper understanding of how these compounds interact with their biological targets at the molecular level will enable more rational drug design. This includes in-depth studies of their pharmacokinetics and pharmacodynamics. ontosight.ai

The development of new synthetic methodologies will also be important for expanding the chemical space that can be explored around the this compound scaffold. mdpi.com More efficient and versatile synthetic routes will allow for the creation of more complex and diverse molecules.

Another promising direction is the use of computational modeling and artificial intelligence in the drug discovery process. These tools can be used to predict the activity and toxicity of new compounds, which can help to prioritize which molecules to synthesize and test in the laboratory.

Q & A

Basic: What are the recommended synthetic routes and purification methods for 1-methyl-4-phenylpiperazine?

Answer:
The synthesis of this compound typically involves nucleophilic substitution or reductive amination. For example:

  • N-methylation of 1-phenylpiperazine : Reacting 1-phenylpiperazine with methyl iodide in the presence of a base (e.g., potassium carbonate) under reflux conditions in a polar aprotic solvent like acetonitrile .
  • Purification : Column chromatography using silica gel with a gradient eluent (e.g., 5–20% methanol in dichloromethane) is effective. Recrystallization from ethanol/water mixtures can further enhance purity .
    Key considerations : Monitor reaction progress via TLC or HPLC to minimize byproducts like N,N-dimethyl derivatives.

Basic: How can researchers structurally characterize this compound and differentiate it from analogs?

Answer:
Use a combination of:

  • X-ray crystallography : Resolve the crystal structure using SHELX software for precise bond-length and torsion-angle analysis .
  • NMR spectroscopy : Compare 1H^1H- and 13C^{13}C-NMR spectra with reference data. The methyl group at N1 appears as a singlet (~δ 2.3 ppm), distinct from aromatic protons (~δ 6.8–7.2 ppm) .
  • Mass spectrometry : Confirm molecular weight (177.25 g/mol) via ESI-MS and fragment patterns to rule out analogs like 1-(4-methylphenyl)piperazine .

Basic: What experimental models are suitable for assessing the cytotoxicity of this compound?

Answer:

  • Caco-2 cell monolayer assays : Measure transepithelial electrical resistance (TEER) and permeability coefficients to evaluate intestinal toxicity. Use MTT assays for IC50_{50} determination .
  • Comparative toxicity profiling : Test against structurally similar compounds (e.g., 1-phenylpiperazine) to identify toxicity trends linked to substituents. Hydroxyl or amine groups on the phenyl ring increase cytotoxicity, while aliphatic substitutions (e.g., methyl) reduce it .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for pharmacological applications?

Answer:

  • Substituent screening : Synthesize derivatives with modifications at the phenyl ring (e.g., halogens, methoxy groups) or piperazine nitrogen. Use in vitro assays (e.g., receptor binding) to correlate substituent effects with activity.
  • Computational modeling : Apply tools like Reaxys or PISTACHIO databases to predict binding affinities. For example, 4-chloro or 4-fluoro substitutions may enhance CNS permeability but require toxicity validation .
    Key finding : Methyl substitution at N1 reduces toxicity compared to unsubstituted phenylpiperazines .

Advanced: How can contradictory data on this compound’s toxicity be resolved?

Answer:

  • Variable experimental conditions : Differences in cell lines (e.g., Caco-2 vs. HEK293), serum concentrations, or exposure times can alter toxicity outcomes. Standardize protocols using OECD guidelines.
  • Mechanistic studies : Perform RNA-seq or proteomics to identify pathways affected by the compound. For instance, mitochondrial dysfunction or oxidative stress markers may explain discrepancies .

Advanced: What computational strategies predict the metabolic stability of this compound?

Answer:

  • In silico tools : Use ADMET predictors (e.g., SwissADME) to estimate hepatic microsomal stability, CYP450 interactions, and plasma protein binding.
  • Docking simulations : Model interactions with CYP3A4 or CYP2D6 isoforms to identify potential metabolic hotspots (e.g., N-methyl group oxidation) .

Advanced: How can chiral resolution methods separate enantiomers of substituted this compound derivatives?

Answer:

  • Chiral HPLC : Use columns like Chiralpak IA with a hexane/isopropanol mobile phase.
  • Crystallization with chiral auxiliaries : Co-crystallize with tartaric acid derivatives to isolate enantiomers .

Advanced: What methodologies assess the metabolic stability of this compound in hepatic systems?

Answer:

  • Liver microsome assays : Incubate with human liver microsomes (HLM) and NADPH, then quantify parent compound depletion via LC-MS/MS.
  • Reaction phenotyping : Use isoform-specific CYP inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .

Advanced: How can researchers design experiments to evaluate synergistic effects of this compound with other bioactive compounds?

Answer:

  • Checkerboard assays : Test combinations with antimicrobials or anticancer agents in vitro. Calculate fractional inhibitory concentration (FIC) indices to classify synergism or antagonism .
  • Transcriptomic analysis : Use RNA-seq to identify upregulated/downregulated genes in combination therapies vs. monotherapies .

Advanced: What strategies mitigate polymorphism-related solubility issues in this compound formulations?

Answer:

  • Polymorph screening : Use solvent-drop grinding or high-throughput crystallization to identify stable forms.
  • Co-crystallization : Design co-crystals with succinic acid or caffeine to enhance aqueous solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4-phenylpiperazine
Reactant of Route 2
Reactant of Route 2
1-Methyl-4-phenylpiperazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.